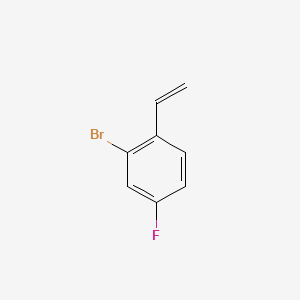

2-Bromo-1-ethenyl-4-fluorobenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKVLFONYODHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679879 | |

| Record name | 2-Bromo-1-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221684-51-0 | |

| Record name | 2-Bromo-1-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-ethenyl-4-fluorobenzene from 2-bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-ethenyl-4-fluorobenzene, a valuable building block in medicinal chemistry and materials science, from 2-bromo-4-fluorobenzaldehyde. The primary synthetic route discussed is the Wittig reaction, a robust and widely utilized method for alkene synthesis. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and key data presented for clarity and reproducibility.

Introduction

This compound, also known as 2-bromo-4-fluorostyrene, is a key synthetic intermediate. The presence of the bromo, fluoro, and vinyl functional groups allows for a variety of subsequent chemical transformations, making it a versatile precursor in the development of novel pharmaceuticals and functional materials. The Wittig reaction provides an efficient method for the olefination of 2-bromo-4-fluorobenzaldehyde, converting the aldehyde functionality into a vinyl group.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. The reaction is renowned for its reliability and the specific placement of the newly formed double bond.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-bromo-4-fluorobenzaldehyde via the Wittig reaction proceeds as follows:

Step 1: Ylide Formation Methyltriphenylphosphonium bromide is deprotonated by a strong base, typically n-butyllithium (n-BuLi), to form the methylenetriphenylphosphorane ylide.

Step 2: Wittig Reaction The nucleophilic ylide attacks the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This is followed by the formation of a four-membered ring intermediate (an oxaphosphetane), which then decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Hexane | C₆H₁₄ | 86.18 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

Detailed Synthesis Procedure

Ylide Preparation:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents).

-

Anhydrous tetrahydrofuran (THF) is added to the flask via syringe to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the stirred suspension via syringe. A distinct color change to deep yellow or orange is typically observed, indicating the formation of the ylide.

-

The mixture is stirred at 0 °C for 1 hour to ensure complete ylide formation.

Wittig Reaction:

-

In a separate flame-dried flask, 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) is dissolved in anhydrous THF.

-

The solution of 2-bromo-4-fluorobenzaldehyde is then slowly added to the ylide solution at 0 °C via syringe.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, which contains this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrF |

| Molar Mass | 201.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 204.6 ± 20.0 °C at 760 mmHg |

| Density | 1.480 ± 0.06 g/cm³ |

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Logical Flow of Synthesis

Caption: Logical progression of the Wittig reaction synthesis.

Conclusion

The Wittig reaction is a highly effective and reliable method for the synthesis of this compound from 2-bromo-4-fluorobenzaldehyde. This technical guide provides a detailed protocol and foundational data to aid researchers in the successful synthesis and application of this versatile chemical intermediate. Adherence to anhydrous reaction conditions and careful purification are critical for achieving high yields and purity of the final product.

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 2-Bromo-4-Fluorostyrene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Wittig reaction conditions tailored for the synthesis of 2-bromo-4-fluorostyrene, a valuable building block in the development of novel pharmaceutical agents and functional materials. The document outlines the underlying principles of the Wittig reaction, presents a detailed experimental protocol, and summarizes key reaction parameters in a structured format.

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes with high regioselectivity.[1][2] This method is particularly advantageous for creating a carbon-carbon double bond at a specific location, which is crucial in the synthesis of complex molecules.[3] The reaction involves a phosphorus ylide, which is a species with adjacent positive and negative charges, that reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct.[2][4] The strong phosphorus-oxygen bond formed in the byproduct, triphenylphosphine oxide, provides the thermodynamic driving force for the reaction.[4]

For the synthesis of 2-bromo-4-fluorostyrene, the corresponding aldehyde, 2-bromo-4-fluorobenzaldehyde, is reacted with a methylide generated from methyltriphenylphosphonium bromide. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, typically requires a strong base like n-butyllithium (n-BuLi) for its formation.[5]

Quantitative Data Summary

The following table summarizes the key reagents and reaction parameters for the synthesis of 2-bromo-4-fluorostyrene via the Wittig reaction. These values are based on established protocols for similar substituted styrenes and serve as a general guideline.[1][6]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromo-4-fluorobenzaldehyde | 1.0 equivalent | Starting material |

| Methyltriphenylphosphonium bromide | 1.1 - 1.2 equivalents | Ylide precursor |

| n-Butyllithium (n-BuLi) | 1.05 - 1.1 equivalents | Strong base for ylide formation |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.2-0.5 M solution | Must be anhydrous to prevent quenching of the ylide and n-BuLi |

| Reaction Conditions | ||

| Ylide Formation Temperature | 0 °C | To control the exothermic deprotonation |

| Ylide Formation Time | 1 hour | To ensure complete formation of the ylide |

| Reaction Temperature | 0 °C to Room Temperature | Aldehyde is added at 0 °C, then the reaction is allowed to warm |

| Reaction Time | 12 - 24 hours | Monitored by TLC for completion |

| Work-up and Purification | ||

| Quenching Reagent | Saturated aqueous NH₄Cl | To neutralize any remaining base and ylide |

| Extraction Solvent | Diethyl ether or Ethyl acetate | For isolation of the crude product |

| Purification Method | Flash column chromatography | To separate the product from triphenylphosphine oxide and other impurities |

| Expected Yield | 70-85% | Estimated based on similar Wittig reactions |

Experimental Protocol

This protocol details the synthesis of 2-bromo-4-fluorostyrene from 2-bromo-4-fluorobenzaldehyde using a Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium.

Materials:

-

2-Bromo-4-fluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

Part 1: Ylide Preparation

-

Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum.

-

Add anhydrous THF to the flask to create a suspension of the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel or a syringe over 10-15 minutes. A characteristic deep yellow or orange color will develop, indicating the formation of the phosphorus ylide.[1]

-

After the addition is complete, stir the mixture at 0 °C for an additional hour to ensure complete ylide formation.

Part 2: Wittig Reaction

-

In a separate flame-dried flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the solution of 2-bromo-4-fluorobenzaldehyde to the ylide solution at 0 °C via a cannula or syringe.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part 3: Work-up and Purification

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of 2-bromo-4-fluorostyrene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to isolate the pure 2-bromo-4-fluorostyrene.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-bromo-4-fluorostyrene via the Wittig reaction.

Caption: Experimental workflow for the synthesis of 2-bromo-4-fluorostyrene.

References

In-Depth Technical Guide: 1H and 13C NMR Data for 2-Bromo-1-ethenyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-1-ethenyl-4-fluorobenzene. Due to the limited availability of directly published complete datasets for this specific compound, this guide combines predicted spectral data based on established principles of NMR spectroscopy and data from structurally analogous compounds. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this and similar aromatic compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is presented below. This numbering scheme is used for the assignment of spectral peaks.

Caption: Chemical structure and atom numbering for this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects on the benzene ring and vinyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 (vinyl) | 6.5 - 7.0 | dd | JH7-H8cis ≈ 11, JH7-H8trans ≈ 17 |

| H-8 (vinyl, cis to ring) | 5.3 - 5.8 | dd | JH8cis-H7 ≈ 11, JH8cis-H8trans ≈ 1.5 |

| H-8 (vinyl, trans to ring) | 5.7 - 6.2 | dd | JH8trans-H7 ≈ 17, JH8trans-H8cis ≈ 1.5 |

| H-3 | 7.2 - 7.6 | dd | JH3-F4 ≈ 8-10, JH3-H5 ≈ 2-3 |

| H-5 | 6.9 - 7.3 | ddd | JH5-F4 ≈ 8-10, JH5-H6 ≈ 8-9, JH5-H3 ≈ 2-3 |

| H-6 | 7.4 - 7.8 | dd | JH6-H5 ≈ 8-9, JH6-F4 (long range) ≈ 1-2 |

Predicted ¹³C NMR Data

The table below outlines the predicted ¹³C NMR chemical shifts for this compound. These predictions consider the inductive and resonance effects of the bromo, fluoro, and ethenyl substituents on the aromatic ring and the vinyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 118 - 123 (d, JC2-Br) |

| C-3 | 130 - 135 (d, JC3-F) |

| C-4 | 160 - 165 (d, ¹JC4-F) |

| C-5 | 115 - 120 (d, JC5-F) |

| C-6 | 128 - 133 |

| C-7 (vinyl) | 130 - 135 |

| C-8 (vinyl) | 115 - 120 |

Experimental Protocols

The following section details a standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.

-

Number of Scans (NS): 8 to 16 scans for a moderately concentrated sample. More scans may be required for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic compounds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Longer delays may be needed for quaternary carbons.

-

Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A range of 0 to 220 ppm is generally appropriate for most organic molecules.

-

Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H couplings.

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Peak Picking and Integration: Identify the chemical shifts of all peaks. For ¹H spectra, integrate the peak areas to determine the relative ratios of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.

Caption: A logical workflow for the acquisition and analysis of NMR data.

A Technical Guide to 2-Bromo-1-ethenyl-4-fluorobenzene for Pharmaceutical Research and Development

An In-depth Analysis of a Key Fluorinated Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-1-ethenyl-4-fluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, physicochemical properties, and potential synthetic routes, and discusses its applications as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical industry.

Introduction

This compound, also known by its synonym 2-Bromo-4-fluorostyrene, is a halogenated styrene derivative. The presence of bromine, fluorine, and a vinyl group on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. As such, fluorinated intermediates like this compound are crucial for the development of novel therapeutics.

It is important to distinguish this compound (containing a C=C double bond) from the structurally similar 2-Bromo-1-ethynyl-4-fluorobenzene (containing a C≡C triple bond). While both are useful synthetic intermediates, this guide focuses exclusively on the ethenyl compound.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets the requirements of their specific applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | Purity |

| Sinfoo Biotech | This compound | - |

| Combi-Blocks | 2-Bromo-4-fluoro-1-vinylbenzene | 95% |

| CP Lab Safety | This compound | min 95% |

| LookChem | 2-Bromo-4-fluorostyrene | 97% |

| 2a biotech | 2-BROMO-4-FLUORO-1-VINYLBENZENE | 96%+ |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions and for the purification of products.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1221684-51-0 |

| Molecular Formula | C₈H₆BrF |

| Molecular Weight | 201.04 g/mol |

| Appearance | - |

| Boiling Point | 204.6 ± 20.0 °C (at 760 Torr)[1] |

| Density | 1.480 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[1] |

| Flash Point | 80.2 ± 16.6 °C[1] |

| LogP | 3.23[1] |

Synthesis of this compound

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. In the context of this compound synthesis, the reaction would involve the treatment of 2-bromo-4-fluorobenzaldehyde with a methylenetriphenylphosphorane ylide.

Caption: Proposed Wittig reaction for the synthesis of this compound.

Hypothetical Experimental Protocol (Wittig Reaction):

-

Ylide Generation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0 °C) to generate the methylenetriphenylphosphorane ylide.

-

Reaction with Aldehyde: A solution of 2-bromo-4-fluorobenzaldehyde in THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated aromatic compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the complex molecular architectures of modern drugs.

The vinyl group can also participate in a range of chemical transformations, including polymerization, addition reactions, and metathesis, further expanding its synthetic utility. The presence of the fluorine atom can, as previously mentioned, confer desirable pharmacokinetic properties to the final drug molecule.

Potential Synthetic Utility: Suzuki-Miyaura Coupling

A plausible application of this compound is in Suzuki-Miyaura cross-coupling reactions to form more complex styrene derivatives. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronate ester.

Caption: Generalized Suzuki-Miyaura coupling of this compound.

While specific examples of APIs synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of bioactive molecules. Further research and development may uncover its role as a key intermediate in the synthesis of novel therapeutic agents.

Conclusion

This compound is a commercially available and synthetically versatile building block for pharmaceutical research and development. Its unique combination of a bromo, fluoro, and ethenyl group on an aromatic scaffold provides multiple avenues for the construction of complex and potentially bioactive molecules. While detailed synthetic protocols and specific applications in drug synthesis are not extensively documented in the public domain, established synthetic methodologies such as the Wittig reaction and Suzuki-Miyaura coupling provide a clear pathway for its preparation and further functionalization. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in drug discovery is likely to increase.

References

An In-Depth Technical Guide on the Electronic Effects of Fluorine and Bromine in 2-Bromo-1-ethenyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of fluorine and bromine substituents in the molecule 2-Bromo-1-ethenyl-4-fluorobenzene. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of physical organic chemistry and data from analogous substituted aromatic systems. The guide covers the interplay of inductive and resonance effects, their influence on the reactivity of the aromatic ring and the ethenyl moiety, and predicted spectroscopic characteristics. Detailed, representative experimental protocols for the synthesis and characterization of similar compounds are also provided to guide researchers in their work with this and related molecules.

Introduction to Electronic Effects in Aromatic Systems

The chemical reactivity and physical properties of a substituted benzene derivative are profoundly influenced by the electronic character of its substituents. These effects are broadly categorized into two types: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Electronegative atoms or groups exert an electron-withdrawing inductive effect (-I), while electropositive groups exert an electron-donating inductive effect (+I).[1]

-

Resonance (Mesomeric) Effect (+M/-M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons between the substituent and the ring. Substituents with lone pairs of electrons can donate electron density to the ring (+M effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-M effect).[2]

Halogens, such as fluorine and bromine, are a unique class of substituents in that they exhibit a -I effect due to their high electronegativity and a +M effect due to their lone pairs of electrons.[3] Generally, for halogens, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[4][5]

Electronic Effects of Fluorine and Bromine in this compound

In this compound, the benzene ring is substituted with a fluorine atom, a bromine atom, and an ethenyl (vinyl) group. The electronic contributions of these substituents collectively determine the electron density distribution within the molecule and its reactivity.

Fluorine:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and therefore exerts a very strong electron-withdrawing inductive effect.[6]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this +M effect is relatively weak compared to its strong -I effect.[7]

Bromine:

-

Inductive Effect (-I): Bromine is also highly electronegative, leading to a significant electron-withdrawing inductive effect, although weaker than that of fluorine.

-

Resonance Effect (+M): Like fluorine, bromine possesses lone pairs that can participate in resonance, leading to a +M effect. The overlap between the 4p orbital of bromine and the 2p orbital of carbon is less effective than that of fluorine's 2p orbital, but the +M effect is still present.

Ethenyl (Vinyl) Group:

-

The vinyl group can act as a weak electron-donating group through resonance, activating the ortho and para positions of the benzene ring.[8]

The overall electronic landscape of this compound is a complex interplay of these competing effects. The strong -I effects of both fluorine and bromine will decrease the overall electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. However, the +M effects of the halogens and the activating effect of the vinyl group will direct incoming electrophiles to specific positions.

Data Presentation: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. Positive values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect.

| Substituent | σm | σp | Inductive Effect (F) | Resonance Effect (R) |

| Fluorine (F) | 0.34 | 0.06 | 0.45 | -0.39 |

| Bromine (Br) | 0.39 | 0.23 | 0.45 | -0.22 |

| Ethenyl (-CH=CH2) | 0.08 | -0.08 | - | - |

Data compiled from various sources, including Hansch et al., 1991.[9][10]

The positive σ values for both fluorine and bromine at the meta and para positions confirm their overall electron-withdrawing character. The Swain-Lupton parameters, Field (F) for the inductive effect and Resonance (R) for the resonance effect, further dissect these contributions.

Predicted Reactivity

Electrophilic Aromatic Substitution

The combined deactivating -I effects of fluorine and bromine are expected to make the aromatic ring of this compound significantly less nucleophilic than benzene. However, the ortho- and para-directing influence of the fluorine, bromine, and ethenyl groups will govern the regioselectivity of electrophilic substitution reactions. The positions ortho and para to the strongly activating vinyl group are expected to be the most reactive sites, though steric hindrance from the adjacent bromine atom may disfavor substitution at the position between the bromine and vinyl groups.

Reactions of the Ethenyl Group

The electron density of the C=C double bond in the ethenyl group will be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the halogens will likely reduce the nucleophilicity of the double bond, making it less reactive towards electrophilic addition compared to styrene.[11] Despite this, reactions such as halogenation, hydrohalogenation, and oxidation are still expected to occur at the vinyl group. The regioselectivity of additions to the double bond will be governed by the stability of the resulting carbocation intermediate, which will be influenced by the electronic effects of the substituted ring.

Visualization of Electronic Effects and Experimental Workflow

Diagram of Electronic Effects

Caption: Interplay of inductive and resonance effects in this compound.

Diagram of a Representative Synthetic Workflow

Caption: Plausible synthetic and analytical workflow for this compound.

Experimental Protocols (Representative)

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[12][13]

Objective: To synthesize a substituted styrene from the corresponding benzaldehyde.

Materials:

-

Substituted benzaldehyde (e.g., 2-bromo-4-fluorobenzaldehyde)

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep orange or yellow, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Dissolve the substituted benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure substituted styrene.

Synthesis via Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction that is highly effective for the vinylation of aryl halides.[14][15]

Objective: To synthesize a substituted styrene from the corresponding aryl bromide.

Materials:

-

Aryl bromide (e.g., 1,2-dibromo-4-fluorobenzene)

-

Vinylating agent (e.g., potassium vinyltrifluoroborate or ethylene gas)

-

Palladium(II) acetate (Pd(OAc)2) or another suitable palladium catalyst

-

Phosphine ligand (e.g., triphenylphosphine or a more specialized ligand)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., 2-5 mol %), phosphine ligand (e.g., 4-10 mol %), and base (2.0 equivalents).

-

If using a solid vinylating agent like potassium vinyltrifluoroborate (1.5 equivalents), add it to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

If using ethylene gas, purge the reaction mixture with ethylene and maintain a positive pressure (e.g., via a balloon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired styrene.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic techniques.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The vinyl protons will appear as a complex set of multiplets (an ABC spin system) in the range of 5.0-7.0 ppm.[5][18][19][20] The coupling constants between the vinyl protons will be characteristic of their geminal, cis, and trans relationships.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aromatic carbons will resonate in the region of 110-140 ppm, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic shifts and C-F coupling. The vinyl carbons will appear in the alkene region of the spectrum (typically 110-140 ppm).[1][7][21] The chemical shift of the β-carbon of the vinyl group is particularly sensitive to the electronic effects of the ring substituents.[22]

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include:

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Conclusion

The electronic properties of this compound are governed by the strong electron-withdrawing inductive effects of the fluorine and bromine atoms, which are partially counteracted by their weaker electron-donating resonance effects and the resonance donation from the ethenyl group. This electronic balance results in a deactivated aromatic ring that is susceptible to electrophilic attack at specific positions, and a vinyl group with modulated reactivity. While this guide provides a robust theoretical framework and practical, representative experimental guidance, empirical studies on the specific target molecule are necessary to fully elucidate its chemical behavior and properties. The provided synthetic routes and characterization methodologies offer a solid foundation for such investigations.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. orgosolver.com [orgosolver.com]

- 17. IR and NMR spectroscopy | PPTX [slideshare.net]

- 18. Solved 3. The section of the 'H NMR displaying the vinyl | Chegg.com [chegg.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Styrene(100-42-5) 1H NMR spectrum [chemicalbook.com]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. davuniversity.org [davuniversity.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols: Stille Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] Discovered by John Kenneth Stille, this reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][4] The Stille reaction is widely utilized in organic synthesis due to its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[4][5] This makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[5][6]

This document provides detailed protocols and application notes for the Stille coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with various organostannane reagents. The protocols outlined are based on established methodologies for Stille couplings of aryl bromides and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.[2][4]

-

Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex.[1][2][4] This is often the rate-determining step.[8]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][2][4]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound. Reaction conditions should be optimized for each specific organostannane coupling partner.

General Procedure

A flame-dried Schlenk flask or reaction vial is charged with the palladium catalyst, ligand (if not using a pre-formed complex), and any solid additives under an inert atmosphere (e.g., argon or nitrogen). The solvent is added, followed by this compound and the organostannane reagent. The reaction mixture is then heated to the desired temperature and stirred for the specified time. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is cooled to room temperature and subjected to a work-up procedure to remove the tin byproducts and isolate the desired product.

Work-up Procedures

The removal of organotin byproducts can be challenging. Common methods include:

-

Fluoride Wash: Quenching the reaction mixture with an aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration.

-

Silica Gel Chromatography: Purification by column chromatography. Using a solvent system containing a small amount of triethylamine (~2-5%) can help to remove tin residues.[7]

-

Aqueous/Organic Extraction: The reaction mixture can be partitioned between an organic solvent (e.g., ethyl acetate, diethyl ether) and water. Washing the organic layer with brine can help to remove some of the tin salts.

Recommended Reagents and Conditions

The choice of catalyst, ligand, solvent, and additives can significantly impact the yield and reaction rate of the Stille coupling.

| Component | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice and can be used directly.[3] Pd₂(dba)₃ and Pd(OAc)₂ are often used in combination with a phosphine ligand. |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos, SPhos | The choice of ligand can influence reaction rate and scope. Bulky, electron-rich phosphine ligands can improve reactivity, especially for less reactive halides.[9] |

| Organostannane | Vinyltributyltin, Phenyltributyltin, Alkynyltributyltin | The reactivity of the organostannane is dependent on the organic group. Generally, the transfer rate is alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. |

| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous, degassed solvents are recommended to prevent side reactions and deactivation of the catalyst. |

| Additives | Cu(I) salts (e.g., CuI), LiCl, CsF | Additives can enhance the rate of transmetalation. Cu(I) salts are particularly effective in many cases.[9] LiCl can accelerate the reaction by facilitating the cleavage of the tin-carbon bond. |

| Temperature | 50-110 °C | The required temperature will depend on the reactivity of the coupling partners and the chosen catalytic system. |

Example Protocol: Coupling with Vinyltributyltin

This protocol describes the synthesis of 1-ethenyl-2-(ethenyl)-4-fluorobenzene.

Materials:

-

This compound

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous, degassed toluene

-

Potassium fluoride (KF)

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Add this compound (1.0 eq).

-

Add vinyltributyltin (1.1 eq) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of KF for 1-2 hours.

-

Filter the resulting suspension through a pad of diatomaceous earth, washing with diethyl ether.

-

Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A general workflow for the Stille coupling experiment.

Safety Considerations

-

Organotin Reagents: Organostannanes are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Palladium Catalysts: Palladium compounds can be toxic and may cause skin irritation. Handle with appropriate care.

-

Solvents: Anhydrous solvents can be flammable. Work in a well-ventilated area and away from ignition sources.

Conclusion

The Stille coupling offers a robust and versatile method for the derivatization of this compound. The mild reaction conditions and high functional group tolerance make it an attractive choice for the synthesis of complex organic molecules. While the toxicity of organotin reagents is a drawback, proper handling and effective work-up procedures can mitigate these risks. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful C-C bond-forming reaction in their synthetic endeavors.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with various terminal alkynes. This compound is a valuable building block, and its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein cover both the classic copper-co-catalyzed method and a copper-free alternative to address potential issues such as alkyne homocoupling (Glaser coupling).[1]

Data Presentation: Representative Reaction Conditions

The successful Sonogashira coupling of this compound is dependent on the careful optimization of several key parameters, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, providing a starting point for reaction optimization.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Triethylamine (Et₃N) | THF | 60 | 6-12 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (1.5 mol%) | Diisopropylamine (DIPA) | DMF | 80 | 8-16 | 75-90 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | Triethylamine (Et₃N) | Acetonitrile | RT | 12-24 | 70-85 |

| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 12-24 | 80-90 |

| 5 | Phenylacetylene (Copper-Free) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |

Note: The data in this table is representative and serves as a starting point for optimization. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Sonogashira coupling of this compound. Protocol A describes a classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative.

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol describes the synthesis of 1-ethenyl-4-fluoro-2-(phenylethynyl)benzene from this compound and phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous and degassed THF via syringe, followed by the addition of anhydrous and degassed triethylamine (3.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-ethenyl-4-fluoro-2-(phenylethynyl)benzene.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene, degassed

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv) to a dry Schlenk tube or reaction vial.

-

Add degassed toluene, followed by this compound (1.0 equiv) and phenylacetylene (1.5 equiv).

-

Add degassed water (the ratio of toluene to water is typically 10:1).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for the Formation of (4-Fluoro-2-vinylphenyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a generalized protocol for the formation of the Grignard reagent from 2-Bromo-1-ethenyl-4-fluorobenzene, yielding (4-fluoro-2-vinylphenyl)magnesium bromide. This specific Grignard reagent is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials, owing to the presence of the reactive vinyl and fluoro-substituted aryl functionalities.

The formation of Grignard reagents from vinyl-substituted aryl halides requires careful control of reaction conditions to ensure efficient formation while minimizing potential side reactions, such as polymerization of the vinyl group. The following protocol is based on established methods for the preparation of aryl and vinyl Grignard reagents.

Reaction Principle

The core of the reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This process transforms the electrophilic aryl bromide into a highly nucleophilic organomagnesium species. Anhydrous conditions are critical, as Grignard reagents are highly reactive towards protic solvents like water. Ethereal solvents, such as tetrahydrofuran (THF), are essential to solvate and stabilize the formed Grignard reagent.

Experimental Protocol

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for activation)

-

1,2-Dibromoethane (optional, for activation)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line and bubbler

-

Schlenk line or glovebox for handling anhydrous reagents

Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried before use, typically by flame-drying under a vacuum or oven-drying at >120°C for several hours and then cooled under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The flask should be gently heated under an inert atmosphere until the brown color of the iodine disappears or bubbles of ethylene are observed, indicating activation.

-

Initiation of Grignard Formation: To the activated magnesium, add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle warming or sonication. A noticeable increase in temperature and a change in the appearance of the solution from colorless to cloudy grey or brown indicates the start of the reaction.

-

Addition of Aryl Bromide: Once the reaction has initiated, the remaining solution of this compound in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Confirmation of Grignard Reagent Formation: The concentration of the formed Grignard reagent can be determined by titration against a standard solution of a protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline).

Data Presentation

| Starting Material | Solvent | Activation Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluoro-2-methylbenzene | THF | Iodine, MgBr₂ | 1 | Reflux | Not specified | |

| Vinyl bromide | THF | Methyl iodide (if needed) | 0.5 (after addition) | Reflux | 74-91 (of subsequent product) | |

| Bromobenzene | Diethyl ether | Not specified | Not specified | Reflux | Not specified |

Potential Side Reactions

The primary potential side reaction is the Wurtz-type coupling, where the formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer. Additionally, the presence of the vinyl group introduces the possibility of polymerization, especially at elevated temperatures or in the presence of radical initiators. Careful temperature control and dropwise addition of the substrate can help to minimize these side reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of (4-fluoro-2-vinylphenyl)magnesium bromide.

Caption: Workflow for the synthesis of (4-fluoro-2-vinylphenyl)magnesium bromide.

Chemical Reaction Pathway

This diagram illustrates the chemical transformation from the starting material to the Grignard reagent.

Caption: Formation of the Grignard reagent from this compound.

Application Notes and Protocols: Organolithium Reactions of 2-Bromo-1-ethenyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethenyl-4-fluorobenzene is a versatile synthetic intermediate, particularly valuable in the construction of complex organic molecules. Its utility stems from the presence of three key functional groups: a bromine atom, a vinyl group, and a fluorine atom. The bromine atom is particularly susceptible to organolithium reactions, primarily through lithium-halogen exchange. This process generates a highly reactive aryllithium species, 2-ethenyl-4-fluorophenyllithium, which can be subsequently reacted with a wide array of electrophiles to introduce diverse functionalities. This application note provides a detailed overview of this transformation, including reaction mechanisms, experimental protocols, and expected outcomes based on analogous systems.

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and potent nucleophiles.[1] The lithium-halogen exchange reaction is a cornerstone of organolithium chemistry, enabling the conversion of aryl and vinyl halides into their corresponding lithium derivatives.[2][3] This exchange is typically very fast, often occurring within minutes at low temperatures, which allows for high functional group tolerance.[2] For substrates like this compound, the primary reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), is the exchange of the bromine atom for a lithium atom.

Reaction Mechanism and Experimental Workflow

The core transformation involves a lithium-halogen exchange followed by electrophilic trapping. The generally accepted mechanism for the lithium-halogen exchange is the formation of an "ate-complex" intermediate.[2] The overall workflow is a standard procedure in many synthetic laboratories.

Reaction Pathway

Caption: General reaction pathway for the functionalization of this compound.

Experimental Workflow

References

Application Notes and Protocols for the Use of 2-Bromo-1-ethenyl-4-fluorobenzene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1-ethenyl-4-fluorobenzene as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of a bromo, an ethenyl (vinyl), and a fluoro group on the benzene ring offers multiple reactive sites for the construction of complex molecular architectures, making it a valuable precursor in drug discovery and development.

The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2][3][4] The vinyl group and the bromine atom serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] This document outlines protocols for key transformations of this compound, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, to generate diverse pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. Its derivatives are potential components of various therapeutic agents, including but not limited to:

-

Kinase Inhibitors: The fluorinated phenyl moiety is a common feature in many kinase inhibitors used in oncology.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atom can improve blood-brain barrier penetration, which is crucial for CNS-active drugs.[1][2]

-

Antiviral and Anti-inflammatory Agents: The unique electronic properties of the fluorinated ring can lead to enhanced binding interactions with biological targets.

The cross-coupling reactions detailed below are fundamental to modern medicinal chemistry and allow for the efficient construction of complex molecules from this versatile building block.

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, enabling the formation of a carbon-carbon single bond.[6][7][8] This reaction is widely used to synthesize biaryl and vinyl-aryl compounds, which are common motifs in pharmaceuticals.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Stir the mixture vigorously under an inert atmosphere (e.g., Argon or Nitrogen) at an elevated temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-ethenyl-4-fluorobenzene derivative.

Quantitative Data Summary (Representative)

| Coupling Partner (Arylboronic acid) | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10][11] This reaction can be used to extend the vinyl side chain of this compound or to couple the aryl bromide with another alkene.

Reaction Scheme (Coupling at the Bromide):

Detailed Protocol:

-

Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.) and the desired alkene (1.5 equiv.).

-

Catalyst and Ligand: Add a palladium source, such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand, for example, Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%).

-

Base and Solvent: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

| Alkene Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |

| 4-Vinylpyridine | PdCl₂(PPh₃)₂ | DIPEA | DMF | 120 | 24 | 65 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15][16] This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) and a degassed amine base like triethylamine (Et₃N) or diisopropylamine.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Follow the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative)

| Terminal Alkyne Partner | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | RT | 12 | 95 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | 8 | 82 |

Visualizations

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: Key synthetic transformations of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

Application Notes and Protocols for 2-Bromo-1-ethenyl-4-fluorobenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Bromo-1-ethenyl-4-fluorobenzene as a versatile building block in the synthesis of novel agrochemicals. Due to its unique trifunctional nature—possessing a reactive bromine atom, a polymerizable ethenyl (vinyl) group, and a fluorine substituent known to enhance metabolic stability and binding affinity—this compound is a valuable intermediate for creating complex molecular architectures.

The primary utility of this compound in agrochemical synthesis lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse molecular fragments, paving the way for the development of new herbicides, fungicides, and insecticides with potentially improved efficacy and desirable physicochemical properties.

Key Applications in Agrochemical Scaffolds

This compound is an ideal starting material for the synthesis of agrochemical candidates built around core structures such as substituted styrenes, biphenyls, and phenylacetylenes. These scaffolds are present in a wide range of commercial pesticides. The vinyl group can be further functionalized or polymerized, while the bromine atom serves as a handle for introducing various substituents through cross-coupling chemistry.

Potential Agrochemical Scaffolds from this compound:

-

Styrene Derivatives: The vinyl group is a key feature of many agrochemicals. The fluorinated phenyl ring can be coupled to other heterocyclic or aromatic systems to generate complex styrene derivatives.

-

Biaryl Scaffolds: The bromine atom allows for Suzuki and Stille couplings to introduce another aryl or heteroaryl ring, forming a biphenyl structure. Many modern fungicides and herbicides are based on biaryl frameworks.

-

Conjugated Systems: Through Heck and Sonogashira couplings, extended conjugated systems can be synthesized, which are often essential for the biological activity of certain classes of pesticides.

Experimental Protocols

The following protocols are representative methods for the application of this compound in key cross-coupling reactions for agrochemical synthesis.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Fungicide Precursor

This protocol describes the synthesis of a fluorinated biaryl compound, a common scaffold in modern fungicides.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. It is a robust and widely used method for forming carbon-carbon bonds.

Experimental Procedure:

-

Reagent Preparation: In a dry 100 mL Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL).

-

Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative):

| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | 2-ethenyl-5-fluoro-1,1'-biphenyl | 85 | >98 |

| 2 | 4-Methoxyphenylboronic acid | 2-ethenyl-5-fluoro-4'-methoxy-1,1'-biphenyl | 82 | >97 |

| 3 | Thiophene-2-boronic acid | 2-(2-ethenyl-5-fluorophenyl)thiophene | 78 | >98 |

Protocol 2: Heck Reaction for the Synthesis of a Substituted Styrene Herbicide Intermediate